Cas no 179534-91-9 (1-[2-(3,4-difluorophenyl)ethyl]-Piperazine)

1-[2-(3,4-Difluorophenyl)ethyl]-Piperazine is a fluorinated piperazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a piperazine core substituted with a 2-(3,4-difluorophenyl)ethyl group, offering unique electronic and steric properties due to the presence of fluorine atoms. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or enzyme modulators. The difluorophenyl moiety enhances metabolic stability and lipophilicity, which can be advantageous in drug design. Its well-defined chemical properties make it suitable for structure-activity relationship studies and lead optimization in medicinal chemistry.
1-[2-(3,4-difluorophenyl)ethyl]-Piperazine structure
179534-91-9 structure
Product Name:1-[2-(3,4-difluorophenyl)ethyl]-Piperazine
CAS No:179534-91-9
MF:C12H18Cl2F2N2
MW:299.187528133392
MDL:MFCD30749359
CID:1107947
PubChem ID:11586631
Update Time:2025-06-14

1-[2-(3,4-difluorophenyl)ethyl]-Piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(3,4-difluorophenyl)ethyl]-Piperazine
    • 1-(3,4-Difluorophenethyl)piperazine Dihydrochloride
    • 1-[2-(3,4-difluorophenyl)ethyl]piperazine dihydrochloride
    • 1-(3,4-Difluorophenethyl)piperazineDihydrochloride
    • AB90494
    • 1-(3,4-Difluorophenethyl)piperazine 2HCl
    • F80864
    • 179534-91-9
    • 1-[2-(3,4-difluorophenyl)ethyl]piperazine;dihydrochloride
    • SCHEMBL14697947
    • MDL: MFCD30749359
    • Inchi: 1S/C12H16F2N2.2ClH/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H
    • InChI Key: GGNZJBUBXLCLEK-UHFFFAOYSA-N
    • SMILES: Cl.Cl.FC1=C(C=CC(=C1)CCN1CCNCC1)F

Computed Properties

  • Exact Mass: 226.12828
  • Monoisotopic Mass: 298.0815103g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • PSA: 15.27

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Additional information on 1-[2-(3,4-difluorophenyl)ethyl]-Piperazine

Comprehensive Overview of 1-[2-(3,4-Difluorophenyl)ethyl]-Piperazine (CAS No. 179534-91-9)

1-[2-(3,4-Difluorophenyl)ethyl]-Piperazine (CAS No. 179534-91-9) is a specialized piperazine derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its unique difluorophenyl moiety, has garnered attention due to its potential role in modulating neurotransmitter systems and its utility as a building block in drug discovery. Researchers and chemists frequently explore its properties to develop novel therapeutic agents, particularly in the fields of neurology and psychiatry.

The molecular structure of 1-[2-(3,4-Difluorophenyl)ethyl]-Piperazine features a piperazine ring linked to a 3,4-difluorophenyl group via an ethyl spacer. This arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical for optimizing drug-like molecules. Recent studies highlight its relevance in designing selective ligands for receptors like serotonin and dopamine, aligning with the growing interest in precision medicine and targeted therapies.

In the context of green chemistry and sustainable synthesis, CAS No. 179534-91-9 has been investigated for its compatibility with eco-friendly catalytic methods. Innovations such as flow chemistry and microwave-assisted synthesis have been employed to improve yield and reduce waste, addressing the demand for environmentally benign processes. These advancements resonate with the broader scientific community’s focus on sustainable drug development.

From a commercial perspective, 1-[2-(3,4-Difluorophenyl)ethyl]-Piperazine is available as a high-purity reference standard for analytical and research purposes. Its applications extend to structure-activity relationship (SAR) studies, where it serves as a key intermediate for optimizing pharmacophores. The compound’s synthon versatility makes it valuable for fragment-based drug design, a strategy gaining traction in AI-driven drug discovery platforms.

Safety and handling protocols for CAS No. 179534-91-9 emphasize standard laboratory practices, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under typical conditions, its handling requires adherence to Good Laboratory Practice (GLP) guidelines. This aligns with industry standards for research chemical management and occupational safety.

Emerging trends in neuropharmacology and central nervous system (CNS) drug development have further spotlighted this compound. For instance, its structural analogs are being explored for potential applications in neurodegenerative diseases and mood disorders, topics frequently searched in academic and medical databases. The integration of computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling has accelerated its study, reflecting the intersection of chemistry and digital health technologies.

In summary, 1-[2-(3,4-Difluorophenyl)ethyl]-Piperazine (CAS No. 179534-91-9) represents a multifaceted tool for modern chemical and pharmaceutical research. Its relevance to drug discovery, sustainable synthesis, and CNS therapeutics underscores its importance in addressing contemporary scientific challenges. As innovation continues, this compound is poised to remain a focal point in the quest for next-generation bioactive molecules.

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